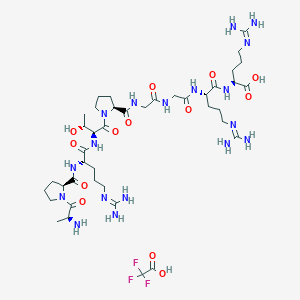
Chlorhydrate de 2-amino-5-(trifluorométhoxy)phénol
Vue d'ensemble
Description
“2-Amino-5-(trifluoromethoxy)phenol hydrochloride” is an organic compound with the molecular formula C7H7ClF3NO2 . It is a high-quality reference standard . The compound is related to 2-Amino-5-(trifluoromethyl)phenol and 2-Fluoro-5-(trifluoromethyl)phenol , which are organic fluorinated building blocks .
Synthesis Analysis
The synthesis of related compounds has been discussed in various papers. For instance, a review discusses the synthesis of heterocycle-incorporated azo dye derivatives, which are potential scaffolds in the pharmaceutical sector . Another source mentions a reaction involving BBr3 in 1,2-dichloro-ethane at 0 - 25°C for 14 hours .Molecular Structure Analysis
The molecular weight of “2-Amino-5-(trifluoromethoxy)phenol hydrochloride” is 229.58 g/mol . The structure of related compounds can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been discussed in various sources. For example, the introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity .Applications De Recherche Scientifique
Médecine
Chlorhydrate de 2-amino-5-(trifluorométhoxy)phénol : présente des applications potentielles en médecine en raison de la présence du groupe trifluorométhyle. Ce groupe est une caractéristique commune dans de nombreux médicaments approuvés par la FDA, indiquant que les composés qui le contiennent peuvent présenter diverses activités pharmacologiques . Bien que les applications spécifiques de ce composé en médecine ne soient pas bien documentées, ses caractéristiques structurelles suggèrent qu’il pourrait être utile dans le développement de nouveaux agents thérapeutiques.
Agriculture
En agriculture, le groupe trifluorométhoxy présent dans le This compound est intéressant en raison de son utilité dans les substances bioactives . Le composé pourrait être impliqué dans la synthèse de nouveaux produits agrochimiques offrant des profils d’innocuité et d’efficacité améliorés pour la lutte contre les ravageurs et les maladies.
Science des Matériaux
Les propriétés du composé, telles que son point d’ébullition et sa masse moléculaire, en font un candidat pour la recherche en science des matériaux, en particulier dans le développement de nouveaux matériaux synthétiques ou de revêtements qui nécessitent des configurations moléculaires spécifiques .
Science de l’Environnement
This compound : peut être utilisé dans la recherche en science de l’environnement pour étudier la dégradation des polluants environnementaux. Sa structure chimique pourrait aider à comprendre le comportement de composés similaires dans diverses conditions environnementales .
Biochimie
Le potentiel du composé en biochimie réside dans sa capacité à interagir avec les molécules biologiques. Il pourrait être utilisé pour étudier les réactions enzymatiques, les interactions récepteur-ligand, ou comme élément constitutif de composés biochimiques plus complexes .
Pharmacologie
En pharmacologie, le This compound pourrait être exploré pour ses propriétés neuroprotectrices, similaires à celles du riluzole, un médicament utilisé dans le traitement de la sclérose latérale amyotrophique (SLA). Il pourrait servir de point de départ pour la synthèse de dérivés de benzoxazole présentant des effets thérapeutiques potentiels .
Génie Chimique
Ce composé pourrait être précieux en génie chimique, en particulier dans l’optimisation des procédés et la synthèse de molécules organiques complexes. Sa stabilité et sa réactivité pourraient être des facteurs clés dans la conception de procédés chimiques efficaces et évolutifs .
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-5-(trifluoromethoxy)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2.ClH/c8-7(9,10)13-4-1-2-5(11)6(12)3-4;/h1-3,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGGREQNDBXTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803591-35-6 | |
| Record name | Phenol, 2-amino-5-(trifluoromethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-5-(trifluoromethoxy)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[(2-fluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1532820.png)

![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1532823.png)

